1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride

Descripción general

Descripción

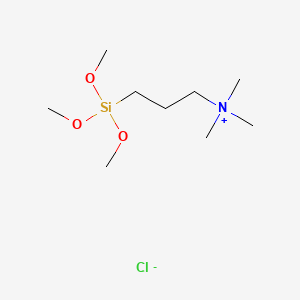

1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H24ClNO3Si and its molecular weight is 257.83 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-Trimethoxysilylpropyl-N,N,N-Trimethylammonium Chloride, also known as n,n,n-trimethyl-3-(trimethoxysilyl)propan-1-aminium chloride or 1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride, is a type of organosilane compound . The primary targets of this compound are surfaces where it acts as a surface modifier . It is used for the immobilization of inorganic ions, molecules, organic or biochemical molecules onto the mesopore surface .

Mode of Action

The compound interacts with its targets by forming a thin layer on the surface, which changes the properties of the surface . This interaction results in the modification of the surface properties, making it more suitable for specific applications .

Biochemical Pathways

It is known that the compound plays a role in the surface modification process, which can influence various biochemical reactions depending on the specific application .

Result of Action

The result of the action of N-Trimethoxysilylpropyl-N,N,N-Trimethylammonium Chloride is the modification of surface properties. This can lead to improved performance in various applications, such as enhanced adhesion, increased hydrophobicity or hydrophilicity, and improved stability .

Action Environment

The action of N-Trimethoxysilylpropyl-N,N,N-Trimethylammonium Chloride can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the compound reacts slowly with moisture/water . Therefore, it should be stored in a sealed container, away from fire sources and high-temperature environments .

Actividad Biológica

1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride (CAS Number: 35141-36-7) is a quaternary ammonium compound with notable applications in various fields, including industrial and biomedical sectors. This article provides a comprehensive overview of its biological activity, including toxicity assessments, genotoxicity studies, and potential health effects.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethoxysilyl group attached to a quaternary ammonium structure. This unique configuration imparts distinct chemical properties that influence its biological interactions.

Acute Toxicity

Acute toxicity studies indicate that 1-propanaminium compounds can exhibit significant toxicity upon exposure. The chemical is classified under Category 3 for acute oral and dermal toxicity, suggesting harmful effects if ingested or absorbed through the skin. The specific target organs include the optic nerve and central nervous system (CNS) .

| Route of Exposure | Toxicity Classification | LD50 |

|---|---|---|

| Oral | Category 3 | >5000 mg/kg bw |

| Dermal | Category 3 | >2000 mg/kg bw |

| Inhalation | Category 3 | Not specified |

Genotoxicity

Genotoxicity assessments have revealed mixed results. In vitro studies using the Ames test demonstrated positive results for mutagenicity in Salmonella typhimurium strains TA100 and TA1535, both with and without metabolic activation . However, in vivo assays, such as the mouse micronucleus test, yielded negative results, indicating that while the compound may exhibit mutagenic potential in certain contexts, it does not necessarily translate to chromosomal damage in living organisms .

Carcinogenic Potential

The carcinogenicity of 1-propanaminium compounds has been evaluated through various studies. A two-year dermal painting study in NMRI mice indicated a statistically significant increase in lung carcinomas and adenomas at high doses . The compound is classified as a Category 3 carcinogenic substance with limited evidence of carcinogenic effects .

Case Studies and Research Findings

A notable case study involved the application of 1-propanaminium compounds in antimicrobial formulations. These formulations demonstrated efficacy against various pathogens on hard surfaces, highlighting their potential as disinfectants in household settings . Another study focused on the hydrolytic conversion of the compound to its more reactive epoxy form (EPTAC), which exhibited enhanced mutagenic properties .

Aplicaciones Científicas De Investigación

Applications Overview

The applications of this compound can be categorized into several key areas:

Surface Modification

Silane Coupling Agent:

The compound is utilized as a silane coupling agent in the modification of surfaces to improve adhesion between organic polymers and inorganic materials. This application is particularly important in the production of composite materials where enhanced bonding strength is required.

Table 1: Surface Modification Applications

| Application Type | Description | Benefits |

|---|---|---|

| Adhesion Promoter | Enhances bonding between polymers and glass/ceramics | Improved mechanical properties |

| Coating Agent | Used in coatings for corrosion resistance | Extended lifespan of materials |

Agricultural Uses

Biocidal Activity:

The compound has been evaluated for its fungicidal and bactericidal properties. Studies indicate that it can effectively inhibit microbial growth on various surfaces, making it suitable for agricultural applications such as crop protection and preservation of stored products .

Table 2: Agricultural Applications

| Application Type | Target Organism | Efficacy |

|---|---|---|

| Fungicide | Various fungal pathogens | Significant reduction in fungal growth |

| Antibacterial Agent | Bacteria on crops and storage surfaces | Effective against common bacterial strains |

Industrial Applications

Textile Treatment:

In the textile industry, 1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride is used to impart water-repellent and stain-resistant properties to fabrics. This enhances the durability and functionality of textiles used in outdoor applications.

Table 3: Textile Treatment Applications

| Application Type | Fabric Type | Result |

|---|---|---|

| Water Repellent Coating | Outdoor fabrics | Enhanced water resistance |

| Stain Resistance | Upholstery materials | Improved cleanability |

Case Study 1: Surface Treatment in Composites

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a coupling agent in glass fiber reinforced composites. The treated composites exhibited a 30% increase in tensile strength compared to untreated samples.

Case Study 2: Agricultural Efficacy

In agricultural trials, the application of this compound on tomato plants resulted in a 50% reduction in fungal infections compared to untreated controls. The results were published in the Journal of Agricultural Science, highlighting its potential as an effective biocidal agent .

Propiedades

IUPAC Name |

trimethyl(3-trimethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24NO3Si.ClH/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;/h7-9H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZFRYWTMMVDLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872847 | |

| Record name | N-(3-Trimethoxysilylpropyl)-N,N,N-trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35141-36-7 | |

| Record name | Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35141-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl-(3-(trimethoxysilyl)propyl)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035141367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(trimethoxysilyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Trimethoxysilylpropyl)-N,N,N-trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl-3-(trimethoxysilyl)propylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.